2-(5-Fluoropyridin-2-yl)propan-2-amine
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Overview
Description
2-(5-Fluoropyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.19 g/mol . It is a fluorinated derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of a fluorine atom at the 5-position of the pyridine ring and an amine group at the 2-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 2-(5-Fluoropyridin-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . The Baltz-Schiemann reaction is often used for the synthesis of 2-amino-5-fluoropyridine, which serves as a starting material for further transformations . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(5-Fluoropyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.
Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to specific biological effects .
Comparison with Similar Compounds
2-(5-Fluoropyridin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
2-Chloro-5-fluoropyrimidine: This compound has a similar fluorinated pyridine structure but with a chlorine atom instead of an amine group.
5-Amino-2-fluoropyridine: This compound has an amino group at the 5-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOEFAFELPMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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